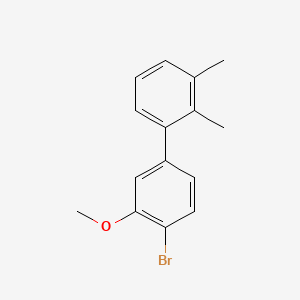
3-(Trifluoromethyl)benzaldehyde chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)benzaldehyde chloride is an organic compound with the molecular formula C8H5ClF3O. It is a derivative of benzaldehyde, where a trifluoromethyl group (-CF3) and a chloride group (-Cl) are attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzaldehyde chloride typically involves the chlorination of 3-(Trifluoromethyl)benzaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)benzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it to 3-(Trifluoromethyl)benzyl alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR)
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(Trifluoromethyl)benzaldehyde chloride is widely used in scientific research due to its versatile chemical properties:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(Trifluoromethyl)benzaldehyde chloride is unique due to the presence of both trifluoromethyl and chloride groups, which impart distinct chemical reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various complex molecules, offering advantages over similar compounds that lack either the trifluoromethyl or chloride group .
Propriétés
Formule moléculaire |
C8H5ClF3O- |
|---|---|
Poids moléculaire |
209.57 g/mol |
Nom IUPAC |
3-(trifluoromethyl)benzaldehyde;chloride |
InChI |
InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |
Clé InChI |
DSIXBSBVEBXDCC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


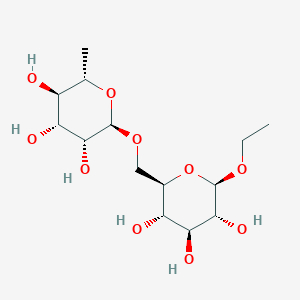
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
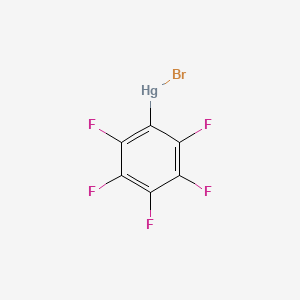
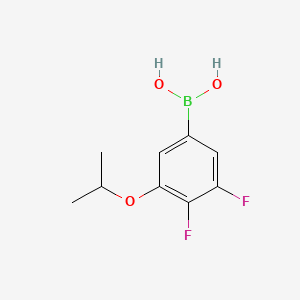

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
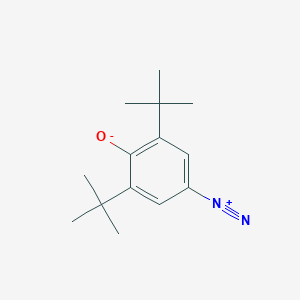

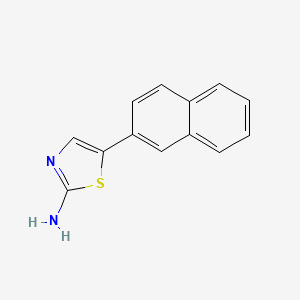
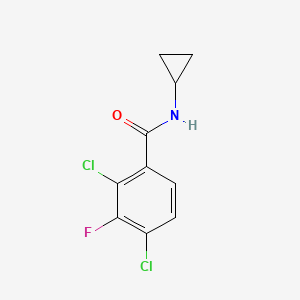
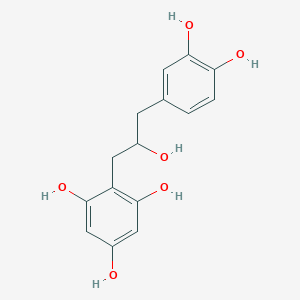
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
